molecular formula C7H14N2O B13383353 1-(Oxetan-3-yl)pyrrolidin-3-amine

1-(Oxetan-3-yl)pyrrolidin-3-amine

Cat. No.: B13383353
M. Wt: 142.20 g/mol
InChI Key: PFMPDNZPMZCNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is a chiral amine compound featuring an oxetane ring and a pyrrolidine ring. Chiral amines are important in the synthesis of pharmaceuticals and agrochemicals due to their ability to interact with biological systems in a stereospecific manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes may include:

    Oxetane Formation: This can be achieved through cyclization reactions involving epoxides and aldehydes or ketones.

    Pyrrolidine Introduction: The pyrrolidine ring can be introduced via nucleophilic substitution reactions or through cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane and pyrrolidine derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the oxetane or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane ketones, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: May serve as a ligand in biochemical studies.

    Medicine: Potential use in drug development due to its chiral nature.

    Industry: Could be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine would depend on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The oxetane and pyrrolidine rings may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-(Oxetan-3-yl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activity.

    (3R)-1-(Oxetan-3-yl)piperidin-3-amine: Similar structure with a piperidine ring instead of a pyrrolidine ring.

    (3R)-1-(Oxetan-3-yl)morpholin-3-amine: Contains a morpholine ring, which may alter its chemical properties.

Uniqueness

(3R)-1-(Oxetan-3-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of both oxetane and pyrrolidine rings. This combination can result in unique chemical reactivity and biological activity, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-(oxetan-3-yl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c8-6-1-2-9(3-6)7-4-10-5-7/h6-7H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMPDNZPMZCNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.